Piridioni

Pyridoindolones are a class of natural products isolated from various fungi and plants, known for their diverse biological activities. These compounds typically consist of a pyridine ring fused to an indole ring, forming a complex structural scaffold with unique functional groups. Pyridoindolones have shown significant potential in the development of new pharmaceuticals due to their inhibitory effects on various enzymes, including tyrosinase and protein kinases.

Structurally, these compounds exhibit variations in substituents attached to both rings, which can influence their bioactivity and pharmacological properties. For instance, some pyridoindolones have demonstrated strong antimicrobial activities against drug-resistant pathogens, making them promising candidates for the treatment of infectious diseases. Additionally, certain derivatives have shown promise in anticancer therapy by targeting specific signaling pathways involved in cell proliferation.

In conclusion, pyridoindolones represent a fascinating area of research with vast potential in both academia and industry, offering new opportunities for developing innovative therapeutic agents.

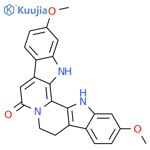

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

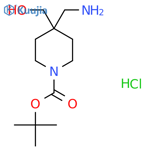

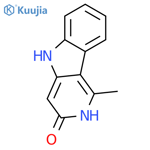

|

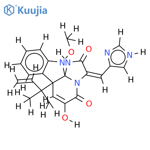

3H-Pyrido[4,3-b]indol-3-one,2,5-dihydro-1-methyl- | 74011-10-2 | C12H10N2O |

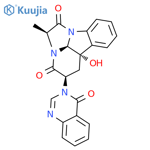

|

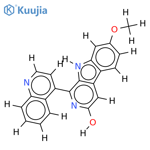

Chaetominine | 918659-56-0 | C22H18N4O4 |

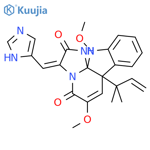

|

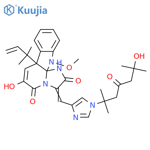

(3E,7aS)-7a-(1,1-dimethylprop-2-en-1-yl)-3-(1H-imidazol-5-ylmethylidene)-6,12-dimethoxy-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione | 55623-37-5 | C24H25N5O4 |

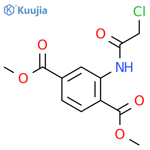

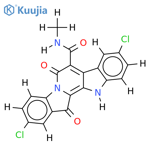

|

xenocladoniamide B | 1431941-26-2 | C20H11Cl2N3O3 |

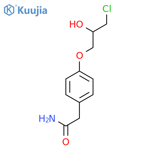

|

xenocladoniamide A | 1431941-25-1 | C20H12ClN3O3 |

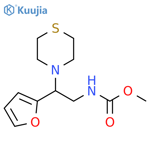

|

8,9-dehydroneoxaline | 76386-51-1 | C23H23N5O4 |

|

trigonostemine E | 1367322-82-4 | C21H15N3O2 |

|

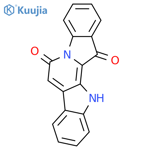

6H-Pyrido[1,2-a:3,4-b']diindole-6,13-dione | 1619918-28-3 | C18H10N2O2 |

|

Meleagrin D; 4',5'-Dihydro, 5'-hydroxy | 1233239-73-0 | C32H39N5O6 |

|

Trifiline C | 1426908-18-0 | C23H19N3O3 |

Letteratura correlata

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

Fornitori consigliati

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati